![molecular formula C12H10N4O B11715610 N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11715610.png)
N'-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring and a hydrazone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between pyridine-3-carbohydrazide and pyridine-3-carbaldehyde. The reaction typically involves mixing the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent.
Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks.
Coordination Chemistry:
Mécanisme D'action
The mechanism of action of N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity. The molecular targets and pathways involved include inhibition of bacterial enzymes and disruption of fungal cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-Furan-2-ylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-phenylmethylidene]pyridine-3-carbohydrazide
- N’-[(E)-(3-Fluoro-pyridin-2-yl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide is unique due to its specific hydrazone linkage and the presence of two pyridine rings. This structural feature enhances its ability to form stable complexes with metal ions and participate in various chemical reactions. Additionally, its potential biological activity as an antibacterial and antifungal agent sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H10N4O |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
N-[(E)-pyridin-3-ylmethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O/c17-12(11-4-2-6-14-9-11)16-15-8-10-3-1-5-13-7-10/h1-9H,(H,16,17)/b15-8+ |
Clé InChI |
UPHZOSQZSJURSS-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CN=C1)/C=N/NC(=O)C2=CN=CC=C2 |
SMILES canonique |
C1=CC(=CN=C1)C=NNC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


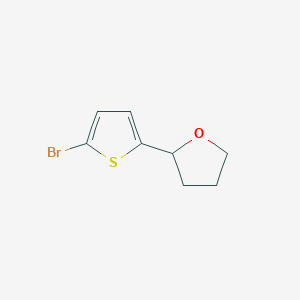
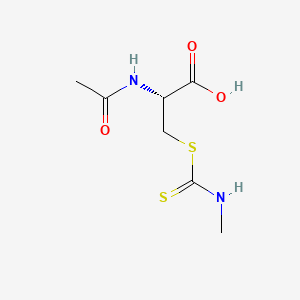
![2,2'-[Oxybis(2,1-ethanediyloxy-2,1-ethanediyl)]bis[1H-isoindole-1,3(2H)-dione]](/img/structure/B11715557.png)
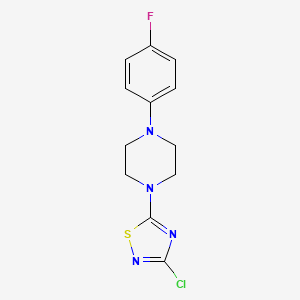
![2,2,2-Trifluoro-1-[4-(trifluoromethyl)-3-indolyl]ethanone](/img/structure/B11715561.png)

![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)

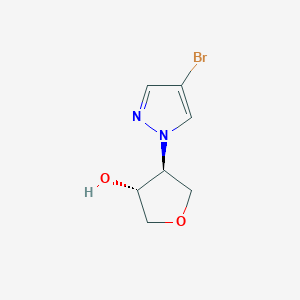

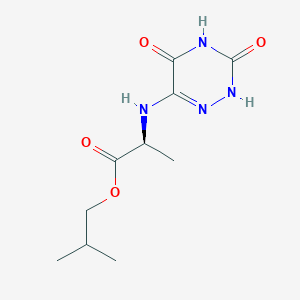
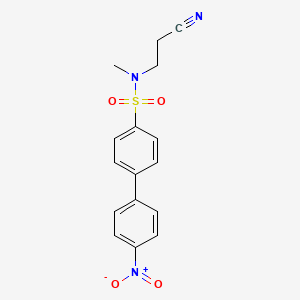
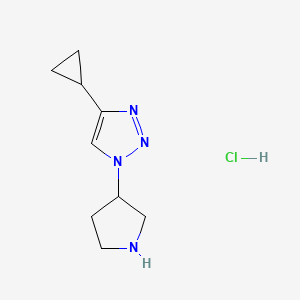
![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)
